1-(2-Hydroxycyclohexyl)pyridinium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

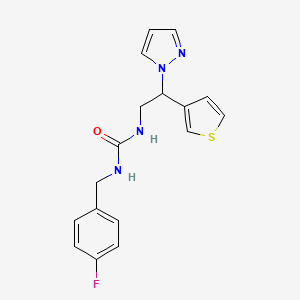

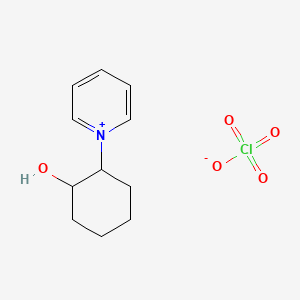

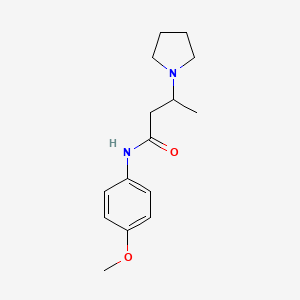

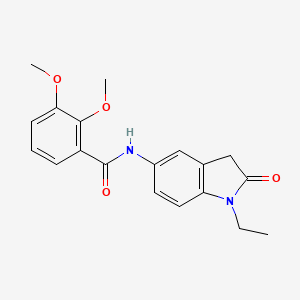

“1-(2-Hydroxycyclohexyl)pyridinium perchlorate” is a chemical compound with the molecular formula C11H16ClNO5 . It has a molecular weight of 277.7 .

Chemical Reactions Analysis

Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, can undergo various chemical reactions . For example, in dry DMF, the 3,4,5-trimethoxycarbonyl-1,2,6-trimethylpyridinium perchlorate undergoes an electrochemical reduction in two quasi-reversible steps at potentials -0.67 V and -1.32 V vs SCE .Scientific Research Applications

Chemical Reactions and Derivatives

1-(2-Hydroxycyclohexyl)pyridinium perchlorate is involved in various chemical reactions leading to the formation of different compounds. For instance, heterocyclic cations like pyridinium perchlorate react with nitrogen-containing nucleophiles to form pyridinium salts and pyrazolines, indicating its potential in synthesizing diverse heterocyclic compounds (Zvezdina, Popova, Pyshchev, & Dorofeenko, 1982). Similarly, photocyclization reactions involving cyclohexa-fused pyridinium salts demonstrate regioselective photocyclization, which could be valuable in synthetic organic chemistry (Zhao, Duesler, Wang, Guo, & Mariano, 2005).

Catalytic Applications

Pyridinium perchlorate has been found effective as a catalyst in various chemical reactions. For instance, it catalyzes the reaction of trialkyl phosphites with C=X electrophiles, leading to the formation of α-substituted phosphonates, a process noted for its efficiency and mild reaction conditions (Kolodyazhnaya & Kolodyazhnyi, 2011).

Structural and Spectral Studies

Studies on pyridinium perchlorate and its derivatives have also contributed to understanding structural and spectral properties. For example, research on substituted styrylpyridinium salts has elucidated their UV/VIS spectral properties, which are significant for applications in materials science and biology (Gawinecki & Trzebiatowska, 2000).

Ferroelectric Properties

Research has also explored the ferroelectric properties of pyridinium perchlorates. For example, pyridinium perchlorate's behavior as a ferroelectric compound was simulated based on experimental data, highlighting its potential in the study of ferroelectricity at a molecular level (Vujosevic, Müller, & Roduner, 2006).

Future Directions

Pyridinium salts, including “1-(2-Hydroxycyclohexyl)pyridinium perchlorate”, have played an intriguing role in a wide range of research topics over the centuries . They are important in many areas, including as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Therefore, future research directions could include further exploration of these applications and the development of new synthesis methods and reactions.

properties

IUPAC Name |

2-pyridin-1-ium-1-ylcyclohexan-1-ol;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO.ClHO4/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;2-1(3,4)5/h1,4-5,8-11,13H,2-3,6-7H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJHPZHBWURIAN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)[N+]2=CC=CC=C2)O.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)

![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)

![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)